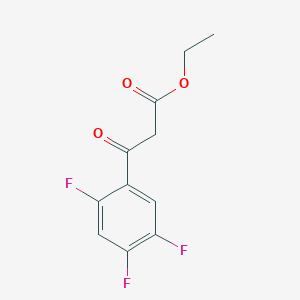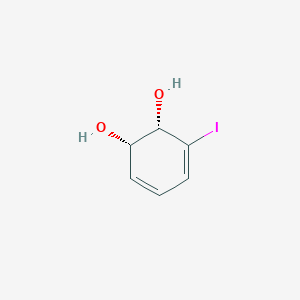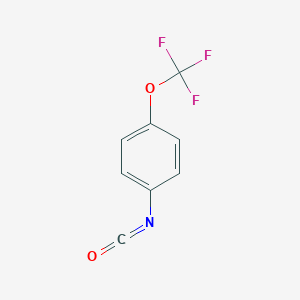
4-(Trifluoromethoxy)phenyl isocyanate
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)phenyl isocyanate is C8H4F3NO2 , and its molecular weight is approximately 203.12 g/mol . The compound exists as a clear colorless to slightly yellow liquid .
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it serves as a reactant in the synthesis of 4-aryl-7-hydroxyindoline-based P2Y1 antagonists , which are novel antiplatelet agents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Intermediate for Medicine
4-(Trifluoromethoxy)phenyl isocyanate is used as a synthetic intermediate for medicine . It plays a crucial role in the synthesis of various pharmaceutical compounds.
Synthesis of Fluorescent Chemosensors
This compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields, including environmental science, biology, and medicine, for the detection of specific ions or molecules.
3. Synthesis of Amidourea-Based Sensors for Anions 4-(Trifluoromethoxy)phenyl isocyanate is used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . These sensors are particularly useful in environmental monitoring and biological research.
Synthesis of Isothiocyanates
Although not directly related to 4-(Trifluoromethoxy)phenyl isocyanate, it’s worth noting that similar compounds, such as 4-(Trifluoromethyl)phenyl isothiocyanate, are used in the synthesis of isothiocyanates . Isothiocyanates have various applications in medicinal chemistry and agriculture.
Synthesis of Thioureas
4-(Trifluoromethoxy)phenyl isocyanate may be used in the synthesis of thioureas . Thioureas are used in various applications, including as building blocks in organic synthesis, corrosion inhibitors, and in the treatment of certain medical conditions.
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)phenyl isocyanate is a synthetic intermediate used in the production of various pharmaceuticals and pesticides . .
Mode of Action
Isocyanates in general are known to react with nucleophilic groups in biological molecules, such as the amino groups in proteins, potentially altering their function .
Biochemical Pathways
It has been used in the synthesis of fluorescent photoinduced electron transfer (pet) chemosensors .
Result of Action
Exposure to isocyanates can cause irritation and sensitization, leading to allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)phenyl isocyanate. It is sensitive to moisture and heat, and should be stored under dry inert gas . Its reactivity with water suggests that it may hydrolyze in aqueous environments .
properties
IUPAC Name |
1-isocyanato-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKFIGMLPDYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067883 | |
| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenyl isocyanate | |
CAS RN |
35037-73-1 | |
| Record name | 4-(Trifluoromethoxy)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35037-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035037731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethoxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(trifluoromethoxy)phenyl isocyanate contribute to the creation of an effective stationary phase in capillary electrochromatography?
A: 4-(trifluoromethoxy)phenyl isocyanate plays a crucial role in chemically modifying the inner surface of a silica capillary. The isocyanate group (-N=C=O) within 4-(trifluoromethoxy)phenyl isocyanate reacts with the silanol groups (Si-OH) present on the silica surface []. This reaction forms a stable covalent bond, anchoring the 4-(trifluoromethoxy)phenyl group to the capillary wall. This serves as a foundation for subsequent modifications. A copolymer layer is then built upon this foundation, ultimately forming the stationary phase responsible for separating analytes in capillary electrochromatography.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






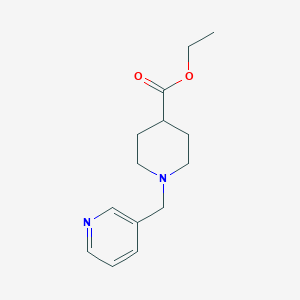

![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
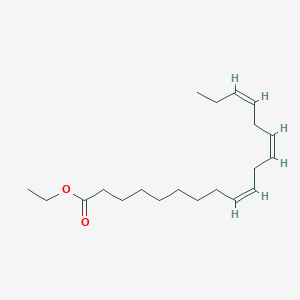

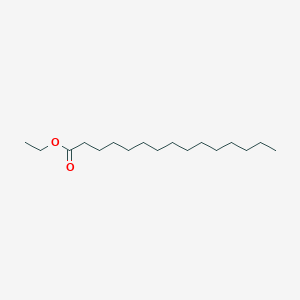
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
